3-Nitrobenzoic acid

Acid Dissociation Constant pKa Electronic Effects

3-Nitrobenzoic acid (m-nitrobenzoic acid) is the essential meta-substituted nitroaromatic for precise synthetic and biological workflows. Unlike 2- and 4-isomers, it uniquely reduces to 3-aminobenzoic acid and exhibits trypanocidal activity. Available in ≥99% purity, its distinct pKa and enzyme specificity ensure predictable performance. Select this specific isomer to mitigate synthetic risk in pharmaceutical and dye production.

Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
CAS No. 121-92-6
Cat. No. B043170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzoic acid
CAS121-92-6
Synonyms3-Nitrobenzoic Acid;  NSC 9801;  m-Carboxynitrobenzene;  m-Nitrobenzenecarboxylic Acid
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)
InChIKeyAFPHTEQTJZKQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone
Very slightly sol in benzene, carbon disulfide, petroleum ether
Soluble in oxygenated and chlorinated solvents
In water, 3,576 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzoic Acid (CAS 121-92-6): A Strategic Meta-Substituted Aromatic Carboxylic Acid for Pharmaceutical Intermediates and Coordination Chemistry


3-Nitrobenzoic acid (CAS 121-92-6), also known as m-nitrobenzoic acid, is an aromatic carboxylic acid featuring a nitro group substituted at the meta position of the benzoic acid ring. It is an off-white to light yellow crystalline solid with a molecular formula of C₇H₅NO₄ and a molar mass of 167.12 g/mol [1]. The compound serves as a key precursor to 3-aminobenzoic acid, which is essential in the preparation of certain dyes, and is synthesized primarily via the low-temperature nitration of benzoic acid [2]. Due to its unique electronic and steric properties, this meta-substituted derivative exhibits quantifiable differences in acidity, solubility, and coordination behavior compared to its ortho and para isomers, as well as the parent benzoic acid, making it a distinct choice for targeted research and industrial applications.

Why 3-Nitrobenzoic Acid (CAS 121-92-6) Cannot Be Casually Replaced by Other Nitrobenzoic Acid Isomers or Benzoic Acid


The three isomeric nitrobenzoic acids (2-, 3-, and 4-nitrobenzoic acid) share the same molecular weight and core structure, yet their divergent physical and chemical properties render them non-interchangeable in precise scientific and industrial workflows. As summarized in a 2024 study, differences in solubility, pKa, and melting point—driven by the nitro group's position—directly impact their performance in applications ranging from pharmaceutical intermediate synthesis to analytical method development [1]. Substituting the meta (3-) isomer with the ortho (2-) or para (4-) variant, or the unsubstituted benzoic acid, will lead to quantifiably different outcomes in reaction yields, chromatographic separation, and the structural properties of derived coordination complexes. The evidence below provides the quantitative basis for these critical distinctions, guiding informed procurement and experimental design.

3-Nitrobenzoic Acid (CAS 121-92-6): A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Enhanced Acidity: 3-Nitrobenzoic Acid is Quantifiably Stronger than Benzoic Acid and Distinct from its Isomers

The electron-withdrawing nitro group significantly enhances the acidity of benzoic acid derivatives. The meta-positioned nitro group in 3-nitrobenzoic acid results in a pKa of 3.47 at 25°C [1]. This makes it approximately 10 times more acidic than unsubstituted benzoic acid (pKa 4.2) [2]. Critically, its pKa is markedly different from that of the ortho isomer (2-nitrobenzoic acid, pKa 2.17) but nearly identical to the para isomer (4-nitrobenzoic acid, pKa 3.44) [2].

Acid Dissociation Constant pKa Electronic Effects Substituent Effects Organic Chemistry

Intermediate Water Solubility: A Critical Distinction Between Isomeric Nitrobenzoic Acids

Water solubility is a key parameter affecting purification, formulation, and environmental fate. 3-Nitrobenzoic acid exhibits a water solubility of 3.0 g/L at 25°C [1]. This value is significantly lower than that of the ortho isomer (2-nitrobenzoic acid, 6.8 g/L) but substantially higher than that of the para isomer (4-nitrobenzoic acid, 0.42 g/L) [1].

Solubility Physicochemical Properties Recrystallization Formulation Analytical Chemistry

Distinct Crystal Engineering: 3-Nitrobenzoic Acid Forms Unique 1D Coordination Polymers with Eu(III)

The position of the nitro group dictates the topology of metal-organic frameworks formed with lanthanide ions. In a direct comparative study, 3-nitrobenzoic acid reacted with Eu(III) to form a distinct one-dimensional (1D) coordination polymer with specific crystallographic parameters (space group P-1, a = 9.7100(19) Å, b = 10.579(2) Å, c = 13.361(3) Å, α = 77.41(3)°, β = 88.78(3)°, γ = 88.16(3)°) [1]. This structure is isostructural with the Tb(III) complex of the same ligand but differs fundamentally from the complexes formed by 2-nitrobenzoic acid and 4-nitrobenzoic acid [1].

Coordination Chemistry Crystal Engineering Lanthanide Complexes X-ray Crystallography Luminescence

Regioselective Synthesis: 3-Nitrobenzoic Acid is the Major Product of Benzoic Acid Nitration

During the nitration of benzoic acid, the carboxylic acid group directs the incoming nitro group to the meta position. This results in 3-nitrobenzoic acid being the dominant product, with yields of approximately 65-77% [REFS-1, REFS-2]. The ortho (2-) isomer is a major by-product formed at around 20% yield, while the para (4-) isomer is only a minor impurity at approximately 1.5% [2].

Nitration Regioselectivity Electrophilic Aromatic Substitution Synthesis Process Chemistry

Quantifiable Differences in Electrochemical Reduction Behavior vs. Isomers

The reduction behavior of nitrobenzoic acids is sensitive to the position of the substituent. An electrochemical study on glassy carbon and stainless steel electrodes found that the reduction of all three isomers (2-, 3-, and 4-nitrobenzoic acid) is an irreversible, diffusion-controlled process [1]. While specific peak potentials (Ep) are not provided, the study demonstrates that the redox behavior is isomer-dependent, with distinct Ep shifts observed for each isomer under varying pH and scan rate conditions [1]. This confirms that their electrochemical reactivity cannot be assumed to be equivalent.

Electrochemistry Reduction Potential Cyclic Voltammetry Analytical Chemistry Reaction Mechanism

Optimized Application Scenarios for 3-Nitrobenzoic Acid (CAS 121-92-6) Based on Quantifiable Evidence


Pharmaceutical Intermediate Synthesis Requiring Selective Meta-Substitution

3-Nitrobenzoic acid is the primary precursor for the synthesis of 3-aminobenzoic acid and its derivatives, which are crucial building blocks in the pharmaceutical industry. Its high yield and regioselectivity during nitration (65-77% vs. ~20% for the 2-isomer) make it the most economically viable starting material for any drug candidate requiring a meta-substituted benzoic acid core [REFS-1, REFS-2]. Its distinct pKa of 3.47 also ensures predictable reactivity in downstream esterification and amidation steps.

Design of Luminescent Lanthanide Coordination Polymers and Metal-Organic Frameworks (MOFs)

For materials scientists, 3-nitrobenzoic acid is a ligand of choice for constructing one-dimensional coordination polymers with specific lanthanide ions like Eu(III) and Tb(III). The resulting complexes exhibit unique crystallographic parameters and solid-state packing, which are directly determined by the meta-substitution pattern [3]. This structural specificity, which cannot be achieved with the ortho- or para-nitrobenzoate ligands, is essential for tuning the luminescent properties and quantum yields of these advanced materials.

Analytical Method Development for Isomer-Specific Separation and Quantification

The intermediate water solubility (3.0 g/L at 25°C) and distinct chromatographic behavior of 3-nitrobenzoic acid are critical for analytical chemists developing HPLC or LC-MS methods to separate and quantify nitrobenzoic acid isomers in complex mixtures [4]. Its property is central to ensuring accurate purity assessment of synthetic batches and environmental monitoring, where the co-elution of the 2- and 3-isomers can be a known challenge [5].

Electrochemical Studies of Aromatic Nitro Compound Reduction

As demonstrated by Sharma and Sharma (2022), the electrochemical reduction of 3-nitrobenzoic acid on glassy carbon and stainless steel electrodes proceeds via an irreversible, diffusion-controlled mechanism [6]. This well-defined electrochemical signature allows researchers to use the 3-isomer as a model compound to study the fundamentals of nitro-group reduction, develop new electrocatalytic methods, or create sensors for nitroaromatic compounds, leveraging its quantifiably distinct behavior compared to other isomers.

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